Lergotrile mesylate

概要

説明

レルゴトリル メシル酸塩は、麦角アルカロイド誘導体であり、ドーパミン作動薬です。 高血圧やプロラクチン分泌障害などの疾患の治療における潜在的な治療効果について研究されてきました 。 この化合物は、血圧を低下させ、プロラクチンの分泌を抑制する能力で知られており、薬理学および臨床研究の両方で注目されています .

準備方法

レルゴトリル メシル酸塩の合成は、麦角アルカロイドから始まり、いくつかの段階を経て行われます。主要な段階には以下が含まれます。

麦角アルカロイドの抽出: 最初の段階は、麦角アルカロイドを真菌から抽出することです。

化学修飾: 抽出されたアルカロイドは、特定の官能基を導入するために化学修飾されます。

精製: 最終生成物は、結晶化やクロマトグラフィーなどの技術を用いて精製され、純粋な形のレルゴトリル メシル酸塩が得られます.

化学反応の分析

レルゴトリル メシル酸塩は、以下を含む様々な化学反応を受けます。

酸化: この化合物は、特定の条件下で酸化され、酸化された誘導体の生成につながります。

還元: 還元反応は、レルゴトリル メシル酸塩をその還元形に変換することができます。

置換: レルゴトリル メシル酸塩のメシル酸基は、良好な脱離基となり、求核置換反応を可能にします

一般的な試薬および条件: 一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、置換反応のための求核剤などがあります。 .

科学的研究の応用

Medical Applications

Parkinson's Disease Treatment

Lergotrile mesylate has been investigated for its efficacy in treating Parkinson's disease, particularly in patients experiencing progression despite conventional treatments like levodopa and carbidopa. A notable study involving 20 patients reported significant improvements in symptoms such as rigidity, tremor, and bradykinesia when this compound was added to their treatment regimen. The mean daily dose was 52 mg, resulting in a 15% reduction in the levodopa dosage required by patients .

Hyperprolactinemia Management

Research indicates that this compound effectively lowers prolactin levels in patients with hyperprolactinemia. A study demonstrated that this compound could normalize prolactin secretion patterns in patients with Parkinson's disease undergoing treatment with other dopamine agonists .

Biological Research

Dopamine Receptor Studies

this compound serves as a valuable tool for studying dopamine receptor functions. Its ability to activate dopamine receptors provides insights into the regulatory mechanisms of hormone secretion and the physiological roles of these receptors.

Hormonal Regulation

The compound has been linked to the modulation of growth hormone and prolactin secretion, contributing to a better understanding of endocrine system dynamics .

Chemical Research

Chemical Behavior Studies

As an ergot derivative, this compound is utilized to explore the chemical behavior of similar compounds. Its unique chemical structure allows researchers to study interactions with biological systems, providing a model for developing new therapeutic agents.

Case Studies

Case Study 1: Parkinson's Disease

A clinical trial assessed the impact of adding this compound to the treatment regimen of patients with Parkinson's disease who were not responding adequately to levodopa therapy. The trial showed significant reductions in motor symptoms and improved quality of life measures after six months of treatment with this compound .

Case Study 2: Hyperprolactinemia

In another study focusing on hyperprolactinemia, patients treated with this compound exhibited normalized prolactin levels, demonstrating its effectiveness as a therapeutic agent for managing hormonal imbalances associated with this condition .

作用機序

レルゴトリル メシル酸塩は、主にドーパミン作動薬としての作用を通じて効果を発揮します。ドーパミン受容体に結合し、ドーパミンの作用を模倣することで、様々な生理学的効果をもたらします。 プロラクチンレベルを低下させる能力は、下垂体からのプロラクチンの分泌を阻害することによるものです 。 さらに、ドーパミン受容体の活性化を通じて血管の緊張を調節することにより、血圧に影響を与えます .

6. 類似の化合物との比較

レルゴトリル メシル酸塩は、ブロモクリプチンやカベルゴリンなどの他の麦角アルカロイド誘導体と類似しています。これらの化合物とは異なる独自の特性を持っています。

類似化合物との比較

Lergotrile mesylate is similar to other ergot derivatives such as bromocriptine and cabergoline. it has unique properties that distinguish it from these compounds:

Bromocriptine: Both compounds are dopamine agonists, but this compound has a shorter duration of action and a different side effect profile.

Cabergoline: While cabergoline is also used to treat prolactin disorders, this compound has been found to have a more rapid onset of action.

Unique Properties: This compound’s unique combination of dopamine agonist activity and its specific chemical structure make it a valuable compound for research and therapeutic applications.

生物活性

Lergotrile mesylate, an ergot alkaloid derivative, is primarily recognized for its role as a dopamine agonist in the treatment of Parkinson's disease and other conditions associated with dopamine deficiency. This article delves into the biological activity of this compound, highlighting its pharmacological effects, clinical efficacy, and potential side effects based on diverse research studies.

Pharmacological Profile

This compound exhibits a complex pharmacological profile characterized by its agonistic activity on dopamine receptors. It has been shown to effectively reduce symptoms associated with Parkinson's disease, particularly in patients who have experienced disease progression despite ongoing treatment with levodopa and carbidopa.

Key Findings from Clinical Studies

-

Efficacy in Parkinson's Disease :

- A clinical trial involving 20 patients demonstrated that the addition of this compound to an existing regimen of levodopa and carbidopa resulted in significant improvements in motor symptoms. Specifically, there was a marked reduction in rigidity, tremor, bradykinesia, and gait disturbances (P < 0.01) over a six-month period .

- The mean daily dose of lergotrile was 52 mg, which allowed for a 15% reduction in the mean daily dose of levodopa .

-

Hormonal Effects :

- This compound has been shown to influence serum levels of various hormones. In a study involving normal males, administration of 2 mg lergotrile resulted in decreased prolactin (PRL) levels and increased growth hormone (GH) peaks . This suggests its potential utility in conditions like acromegaly where GH secretion is dysregulated.

- Comparative Studies :

Case Studies

Several case studies have provided insights into the practical applications of this compound:

- Case Study 1 : A patient with advanced Parkinson's disease exhibited significant improvement in motor functions after introducing this compound into their treatment plan. The patient reported decreased involuntary movements and improved overall quality of life.

- Case Study 2 : In another instance involving patients with hyperprolactinemia, lergotrile effectively reduced PRL levels while maintaining stable GH levels, indicating its dual action on different hormonal pathways .

Side Effects and Considerations

While this compound is generally well-tolerated, some side effects have been observed:

- Increased incidence of mental changes and orthostatic hypotension were noted following treatment .

- Elevations in serum transaminase levels were documented in some patients, necessitating careful monitoring during therapy .

Summary Table of Clinical Findings

特性

CAS番号 |

51473-23-5 |

|---|---|

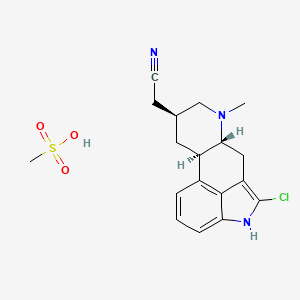

分子式 |

C18H22ClN3O3S |

分子量 |

395.9 g/mol |

IUPAC名 |

2-[(6aR,9S,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]acetonitrile;methanesulfonic acid |

InChI |

InChI=1S/C17H18ClN3.CH4O3S/c1-21-9-10(5-6-19)7-12-11-3-2-4-14-16(11)13(8-15(12)21)17(18)20-14;1-5(2,3)4/h2-4,10,12,15,20H,5,7-9H2,1H3;1H3,(H,2,3,4)/t10-,12-,15-;/m1./s1 |

InChIキー |

WXHDJVDIJQDJMK-AYJWUPBJSA-N |

SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |

異性体SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |

正規SMILES |

CN1CC(CC2C1CC3=C(NC4=CC=CC2=C34)Cl)CC#N.CS(=O)(=O)O |

外観 |

Solid powder |

Key on ui other cas no. |

51473-23-5 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Lergotrile mesylate; LY 83636; LY-83636; LY83636; 83636; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。